molecular formula C9H16O3 B3117048 (R)-tert-butyl 3-hydroxypent-4-enoate CAS No. 220861-37-0

(R)-tert-butyl 3-hydroxypent-4-enoate

Cat. No.: B3117048
CAS No.: 220861-37-0
M. Wt: 172.22 g/mol
InChI Key: OBFPCKWYDQCBHO-ZETCQYMHSA-N
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Description

®-tert-butyl 3-hydroxypent-4-enoate is an organic compound with the molecular formula C7H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound is involved in the biosynthesis of 1,3-butadiene , which suggests that its targets could be enzymes involved in this pathway.

Mode of Action

It is synthesized from propanoyl-coa by conversion to 3-oxopentanoyl-coa by acetyl-coa c-acyltransferase (ec 23116); followed by conversion to ® 3-hydroxypentanoyl-CoA by acetoacetyl-CoA reductase (EC 11136) such as the gene product of phaB; followed by conversion to ® 3-hydroxypent-4-enoyl . This suggests that it interacts with these enzymes to bring about changes in the biochemical pathways.

Biochemical Pathways

®-tert-butyl 3-hydroxypent-4-enoate is involved in the biosynthesis of 1,3-butadiene . This process relies on enzymes such as mevalonate diphosphate decarboxylase, isoprene synthase, and dehydratases for the final enzymatic step . The downstream effects of these pathways could include the production of 1,3-butadiene, an important monomer for the production of synthetic rubbers .

Result of Action

Given its role in the biosynthesis of 1,3-butadiene , it can be inferred that it contributes to the production of this important monomer.

Action Environment

It’s known that the aroma profile of apples, which includes various volatile organic compounds (vocs) such as ®-tert-butyl 3-hydroxypent-4-enoate, can be influenced by the pedoclimatic location at different altitudes . This suggests that environmental factors such as altitude and climate could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-hydroxypent-4-enoate typically involves the esterification of ®-3-hydroxypent-4-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of ®-tert-butyl 3-hydroxypent-4-enoate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-hydroxypent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ®-tert-butyl 3-oxopent-4-enoate.

    Reduction: The double bond in the pent-4-enoate moiety can be reduced to form ®-tert-butyl 3-hydroxypentanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: ®-tert-butyl 3-oxopent-4-enoate

    Reduction: ®-tert-butyl 3-hydroxypentanoate

    Substitution: ®-tert-butyl 3-halopent-4-enoate

Scientific Research Applications

®-tert-butyl 3-hydroxypent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl 3-hydroxypentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.

    ®-tert-butyl 3-oxopent-4-enoate: Contains a carbonyl group instead of a hydroxyl group.

    ®-tert-butyl 3-halopent-4-enoate: Contains a halogen atom in place of the hydroxyl group.

Uniqueness

®-tert-butyl 3-hydroxypent-4-enoate is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (3R)-3-hydroxypent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPCKWYDQCBHO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220861-37-0
Record name tert-butyl (R)-3-hydroxypent-4-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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